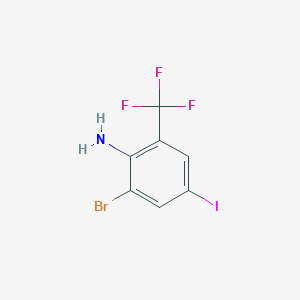

2-Bromo-4-iodo-6-(trifluoromethyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-4-iodo-6-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3IN/c8-5-2-3(12)1-4(6(5)13)7(9,10)11/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPMZGDUOEPNFQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)N)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589866 | |

| Record name | 2-Bromo-4-iodo-6-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952901-54-1 | |

| Record name | 2-Bromo-4-iodo-6-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2-Bromo-4-iodo-6-(trifluoromethyl)aniline: Properties, Synthesis, and Applications

Section 1: Introduction and Strategic Overview

2-Bromo-4-iodo-6-(trifluoromethyl)aniline is a highly functionalized aromatic compound of significant interest to the fields of medicinal chemistry and advanced materials science. Its structure is distinguished by a dense arrangement of synthetically valuable functional groups on an aniline scaffold. The presence of a bromine atom, an iodine atom, an amine group, and a trifluoromethyl group provides multiple, orthogonally reactive sites. This unique constitution allows for its use as a versatile building block in complex molecular architectures.

The strategic importance of this molecule lies in the differential reactivity of its carbon-halogen bonds (C-I vs. C-Br) in metal-catalyzed cross-coupling reactions, enabling sequential and site-selective modifications. Furthermore, the trifluoromethyl (-CF3) group is a well-established bioisostere for a methyl or ethyl group but with profoundly different electronic properties. Its incorporation into drug candidates can significantly enhance metabolic stability, lipophilicity, and binding affinity, making it a privileged moiety in modern drug design[1]. This guide provides an in-depth analysis of its chemical properties, a plausible synthetic route, and its potential applications for researchers and drug development professionals.

Section 2: Physicochemical and Spectroscopic Properties

The core physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, reaction setup, and analytical characterization.

| Property | Value | Source |

| CAS Number | 952901-54-1 | |

| Molecular Formula | C₇H₄BrF₃IN | |

| Molecular Weight | 365.92 g/mol | |

| Appearance | Predicted to be a solid at room temperature | General knowledge of similar compounds |

| Purity | Commercially available at ≥95% | |

| SMILES | NC1=C(C(F)(F)F)C=C(I)C=C1Br | |

| InChI Key | (Predicted) |

Spectroscopic Signature Analysis

While specific spectral data is not publicly cataloged, the expected spectroscopic signatures for structural verification are as follows:

-

¹H NMR: The spectrum would show two distinct signals in the aromatic region, likely appearing as doublets or singlets depending on coupling, corresponding to the two aromatic protons on the ring. The amine (-NH₂) protons would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

¹³C NMR: The spectrum would display seven unique signals: six for the aromatic carbons, each with a distinct chemical shift due to the varied electronic environments created by the substituents, and one quartet for the trifluoromethyl carbon due to coupling with the fluorine atoms.

-

¹⁹F NMR: A sharp singlet would be observed, characteristic of the -CF₃ group. Its chemical shift would be a key identifier.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). High-resolution mass spectrometry (HRMS) should confirm the elemental formula C₇H₄BrF₃IN.

Section 3: Synthesis and Purification

The synthesis of polysubstituted anilines requires a strategic approach to control the regioselectivity of the halogenation steps. The powerful ortho-, para-directing effect of the amine group is the primary controlling factor. A plausible and efficient synthetic route starting from 2-amino-5-iodobenzotrifluoride is outlined below.

Sources

2-Bromo-4-iodo-6-(trifluoromethyl)aniline CAS number

An In-Depth Technical Guide to 2-Bromo-4-iodo-6-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated aniline derivative of significant interest in medicinal chemistry and materials science. As a highly functionalized building block, its unique substitution pattern—featuring a bromine atom, an iodine atom, and a trifluoromethyl group—offers multiple reactive sites for a diverse range of chemical transformations. This document details the compound's core properties, outlines a logical synthetic pathway, discusses its potential applications in drug discovery, and provides essential safety and handling protocols. The information is curated for researchers and professionals engaged in synthetic organic chemistry and the development of novel chemical entities.

Compound Identification and Physicochemical Properties

This compound is identified by the CAS Number 952901-54-1 [1]. The strategic placement of its functional groups makes it a valuable intermediate in organic synthesis. The electron-withdrawing nature of the trifluoromethyl group, combined with the distinct reactivity of the bromo and iodo substituents, allows for selective and sequential reactions, such as cross-coupling and amination, which are fundamental in the construction of complex molecular architectures.

A summary of its key physicochemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 952901-54-1 | [1] |

| Molecular Formula | C₇H₄BrF₃IN | [2] |

| Molecular Weight | 365.92 g/mol | [2] |

| Appearance | White to off-white solid (Predicted) | [2] |

| Boiling Point | 276.7 ± 40.0 °C (Predicted) | [2] |

| Density | 2.238 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | -1.36 ± 0.10 (Predicted) | [2] |

| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C | [2] |

Synthesis and Mechanistic Considerations

The synthesis of polysubstituted anilines like this compound relies on controlled electrophilic aromatic substitution reactions. The directing effects of the substituents on the aniline ring are paramount. The amino group (-NH₂) is a powerful activating, ortho-, para-director, while the trifluoromethyl group (-CF₃) is a deactivating, meta-director. This inherent electronic guidance dictates the sequence of halogenation.

A plausible synthetic route starts from 2-(trifluoromethyl)aniline. The amino group will direct the first halogenation to the para position (position 4). Subsequently, the second halogenation will be directed to one of the ortho positions (position 6). The choice of which halogen to introduce first depends on the specific reaction conditions and reagents, but typically bromination is performed before iodination.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methods for the halogenation of anilines[3][4].

Step 1: Synthesis of 4-Bromo-2-(trifluoromethyl)aniline

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(trifluoromethyl)aniline (1 equivalent) in glacial acetic acid (5 volumes). Cool the flask in an ice bath to 0-5 °C.

-

Bromination: Prepare a solution of bromine (1 equivalent) in glacial acetic acid (2 volumes). Add this solution dropwise to the aniline solution over 30-60 minutes, ensuring the temperature remains below 10 °C. The strong activating effect of the amine group directs the bromine to the para position.

-

Reaction Monitoring & Quenching: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction by thin-layer chromatography (TLC). Once the starting material is consumed, pour the reaction mixture into a beaker containing cold water (10 volumes).

-

Work-up & Isolation: A precipitate should form. If the solution is acidic, neutralize it with a saturated sodium bicarbonate solution. Filter the solid, wash thoroughly with water to remove acetic acid, and dry under vacuum. The crude product can be recrystallized from ethanol/water to yield pure 4-Bromo-2-(trifluoromethyl)aniline.

Step 2: Synthesis of this compound

-

Reaction Setup: In a flask protected from light, dissolve 4-Bromo-2-(trifluoromethyl)aniline (1 equivalent) in a mixture of acetic acid and sulfuric acid.

-

Iodination: Add iodine (1 equivalent) and iodic acid (a co-oxidant) to the solution. Heat the mixture gently (e.g., to 50-60 °C) and stir for several hours. The combination of the ortho-directing amino group and the deactivating trifluoromethyl group favors substitution at the C6 position.

-

Reaction Monitoring & Quenching: Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and pour it onto crushed ice.

-

Work-up & Isolation: Quench any remaining iodine with a sodium thiosulfate solution. Neutralize the solution with a suitable base (e.g., ammonium hydroxide) until a precipitate forms. Filter the solid, wash with water, and dry. Purify the crude product by column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the final product, this compound.

Applications in Research and Drug Development

The incorporation of a trifluoromethyl (-CF₃) group is a widely used strategy in modern drug design to enhance a compound's metabolic stability, lipophilicity, and binding affinity[5]. Halogenated anilines are versatile precursors for a wide range of pharmaceuticals and agrochemicals[6]. For example, 2,6-dibromo-4-(trifluoromethoxy)aniline is a key intermediate in the synthesis of the fungicide Thifluzamide[7].

This compound serves as a trifunctional building block, enabling sequential and site-selective modifications.

Sources

- 1. 952901-54-1|this compound|BLD Pharm [bldpharm.com]

- 2. 2-BROMO-6-IODO-4-(TRIFLUOROMETHYL)ANILINE CAS#: 875306-20-0 [m.chemicalbook.com]

- 3. youtube.com [youtube.com]

- 4. scribd.com [scribd.com]

- 5. jelsciences.com [jelsciences.com]

- 6. ijcrt.org [ijcrt.org]

- 7. CN103570566A - Method for preparing 2,6-dibromo-4-trifluoromethoxyaniline - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Physical Properties of 2-Bromo-4-iodo-6-(trifluoromethyl)aniline

Introduction

In the landscape of modern drug discovery and materials science, halogenated anilines serve as pivotal structural motifs and versatile synthetic intermediates. Their unique electronic and steric properties, conferred by halogen substituents, allow for precise modulation of molecular characteristics such as lipophilicity, metabolic stability, and binding affinity. This guide focuses on a specific, highly functionalized member of this class: 2-Bromo-4-iodo-6-(trifluoromethyl)aniline . The presence of three distinct substituents—bromo, iodo, and trifluoromethyl groups—on the aniline core makes this compound a valuable, albeit complex, building block for targeted synthesis.

This document provides an in-depth exploration of the core physical properties of this compound. As a Senior Application Scientist, my objective is not merely to list data but to provide a framework for understanding how these properties are determined and why they are critical for research and development. We will delve into the theoretical underpinnings and practical methodologies for characterizing this molecule, offering researchers, scientists, and drug development professionals a robust guide for its application. While specific experimental data for this compound is not extensively available in peer-reviewed literature, this guide establishes the authoritative protocols for its determination, grounded in established chemical principles.

Molecular Identity and Structural Characteristics

Accurate identification is the cornerstone of any chemical investigation. The fundamental identifiers for this compound are summarized below.

Table 1: Chemical and Molecular Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 875306-20-0; 952901-54-1 | [1][2] |

| Molecular Formula | C₇H₄BrF₃IN | [2] |

| Molecular Weight | 365.92 g/mol | [2] |

| SMILES | NC1=C(C(F)(F)F)C=C(I)C=C1Br |

Note: Multiple CAS numbers are reported in chemical databases, which may indicate different suppliers or batches. Researchers should verify the specific CAS number associated with their sample.

Molecular Structure

The arrangement of bulky and electronically distinct groups around the aniline ring dictates its reactivity and physical behavior. The ortho-positioning of the bromine and trifluoromethyl groups relative to the amine introduces significant steric hindrance, which can influence intermolecular interactions and reaction kinetics.

Caption: 2D structure of this compound.

Core Physical Properties: A Summary

The physical state and solubility behavior of a compound are paramount for its handling, formulation, and application in synthetic protocols.

Table 2: Summary of Physical Properties

| Property | Value | Notes |

| Appearance | White to cream or pale yellow crystalline solid | Based on analogous compounds.[3] |

| Melting Point | Data not available in published literature | Expected to be a solid at room temperature. |

| Boiling Point | Data not available in published literature | High molecular weight suggests decomposition at atmospheric pressure. |

| Solubility | Insoluble in water; Soluble in organic solvents | Predicted based on structure and data from similar anilines.[4][5] |

Methodologies for Physical Property Determination

The absence of published data necessitates a clear understanding of the experimental protocols required for its characterization. These self-validating methods ensure data integrity and reproducibility.

Melting Point Determination

The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically sharp (0.5-1.0 °C).

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: Finely powder a small amount of the crystalline sample.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the sealed end.

-

Apparatus Setup: Place the loaded capillary into a calibrated digital melting point apparatus.

-

Heating Ramp: Set a rapid heating ramp (e.g., 10-15 °C/min) for a preliminary determination. Once a rough melting point is found, repeat with a fresh sample using a slow ramp rate (1-2 °C/min) starting from ~15 °C below the estimated melting point.

-

Observation: Record the temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point.

Causality and Trustworthiness: This method is trusted because the phase transition from solid to liquid is a distinct, thermodynamically defined event. A broad melting range suggests the presence of impurities, which depress and broaden the melting point according to Raoult's Law. The use of a calibrated instrument ensures the accuracy of the temperature reading.

Caption: Workflow for Melting Point Determination.

Solubility Profiling

Solubility is a key parameter for reaction setup, purification, and formulation. The molecule's structure, with a polar amine group and a large, nonpolar halogenated aromatic framework, suggests poor aqueous solubility but good solubility in various organic solvents.

Experimental Protocol: Gravimetric Solubility Determination

-

Setup: To a series of pre-weighed vials, add a known volume (e.g., 2.0 mL) of different solvents (e.g., water, methanol, dichloromethane, ethyl acetate, hexane).

-

Saturation: Add an excess amount of this compound to each vial to create a slurry. "Excess" is critical to ensure saturation is achieved.

-

Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: Centrifuge the vials to pellet the excess solid.

-

Sample Extraction: Carefully withdraw a precise aliquot (e.g., 1.0 mL) of the clear supernatant from each vial and transfer it to a new, pre-weighed vial.

-

Solvent Evaporation: Remove the solvent from the aliquots under a stream of nitrogen or in a vacuum oven until a constant weight is achieved.

-

Calculation: The solubility (in mg/mL) is calculated by dividing the mass of the dried residue by the volume of the aliquot taken.

Causality and Trustworthiness: This gravimetric method provides a direct, quantitative measure of solubility.[6] The equilibration step is crucial for ensuring the solution is truly saturated, and the careful extraction of only the supernatant prevents contamination from undissolved solids. This protocol provides a reliable system for comparing solubility across a panel of solvents, which is essential for selecting appropriate systems for reactions and recrystallizations.

Sources

- 1. 2-BROMO-6-IODO-4-(TRIFLUOROMETHYL)ANILINE(875306-20-0) 1H NMR [m.chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. 2,6-Dibromo-4-(trifluoromethyl)aniline, 97% 5 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 4. 2,6-Dibromo-4-(trifluoromethyl)aniline, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. 2,4,6-Tribromoaniline | C6H4Br3N | CID 8986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Molecular Structure and Application of 2-Bromo-4-iodo-6-(trifluoromethyl)aniline

Authored for: Researchers, Scientists, and Drug Development Professionals Pillar: Advanced Organic Synthesis & Medicinal Chemistry

Abstract

This technical guide provides a comprehensive analysis of 2-Bromo-4-iodo-6-(trifluoromethyl)aniline, a highly substituted aniline derivative of significant interest in medicinal chemistry and advanced organic synthesis. The document elucidates the core molecular structure, detailing the interplay of its distinct functional groups—bromo, iodo, trifluoromethyl, and amino—which collectively define its unique physicochemical properties and reactivity. We explore its spectroscopic signature, propose a mechanistically sound synthetic pathway, and discuss its strategic application as a versatile building block for creating complex molecular architectures. This guide also incorporates critical safety and handling protocols, grounding the compound's practical use in established laboratory safety standards. The insights presented herein are intended to equip researchers with the foundational knowledge required to effectively utilize this compound in drug discovery and material science programs.

Introduction: The Strategic Value of Substituted Anilines

In the landscape of modern drug discovery, the aniline scaffold remains a cornerstone for the development of new chemical entities. However, parent anilines often present metabolic liabilities. The strategic incorporation of halogen and trifluoromethyl (-CF3) groups is a proven methodology to overcome these challenges, enhancing critical drug-like properties such as metabolic stability, lipophilicity, and binding affinity. The -CF3 group, in particular, is a crucial addition in contemporary drug design, capable of modulating a compound's solubility, stability, and pKa, which can lead to the discovery of novel therapeutics.[1] this compound emerges as a compound of interest, offering a trifecta of reactive sites and electronic modulation, making it a valuable intermediate for constructing novel pharmaceutical candidates and complex organic materials.

Core Molecular Structure & Physicochemical Properties

The molecular architecture of this compound is defined by a benzene ring bearing four distinct substituents. This substitution pattern creates a unique electronic and steric environment that dictates its chemical behavior.

The core properties of this compound are summarized below:

| Property | Value | Source(s) |

| CAS Number | 952901-54-1 | |

| Molecular Formula | C₇H₄BrF₃IN | |

| Molecular Weight | 365.92 g/mol | |

| Predicted Boiling Point | 276.7 ± 40.0 °C | |

| SMILES Code | NC1=C(C(F)(F)F)C=C(I)C=C1Br | |

| Purity (Typical) | ≥95% |

Structural Analysis and Electronic Effects:

-

Amino Group (-NH₂): As a powerful electron-donating group, the amino moiety is a strong ortho, para-director in electrophilic aromatic substitution reactions. Its presence significantly activates the aromatic ring.

-

Trifluoromethyl Group (-CF₃): This group is a potent electron-withdrawing group due to the high electronegativity of fluorine. It deactivates the ring towards electrophilic substitution and acts as a meta-director. Its position ortho to the amine creates significant steric and electronic influence.

-

Bromo (-Br) and Iodo (-I) Groups: These halogens exert a dual electronic effect. They are deactivating through induction (electron withdrawal) but are ortho, para-directors due to resonance (lone pair donation). The carbon-iodine bond is weaker and more reactive than the carbon-bromo bond, a critical feature that allows for selective functionalization in cross-coupling reactions.

The confluence of these competing electronic effects results in a molecule with precisely tuned reactivity, making it a highly specialized and valuable synthetic intermediate.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound relies on a combination of standard spectroscopic techniques. While specific experimental data is proprietary to manufacturers, the expected spectral characteristics can be reliably predicted based on its structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show two distinct signals in the aromatic region for the two non-equivalent aromatic protons. Due to the influence of the surrounding electron-withdrawing groups, these signals would appear downfield. A broad singlet, characteristic of the amine (-NH₂) protons, would also be present.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The molecule should exhibit seven unique signals, corresponding to each of the seven carbon atoms in its asymmetric structure. The carbon attached to the -CF₃ group will show a characteristic quartet due to coupling with the fluorine atoms.

-

Mass Spectrometry (MS): The mass spectrum would provide definitive confirmation of the molecular weight. The molecular ion peak (M⁺) would appear at an m/z value corresponding to its molecular weight (~365.92). A crucial diagnostic feature would be the isotopic pattern of bromine, displaying two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M⁺+2), characteristic of the ⁷⁹Br and ⁸¹Br isotopes.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands confirming the presence of its functional groups. Key expected peaks include N-H stretching vibrations for the primary amine (typically in the 3300-3500 cm⁻¹ region) and very strong C-F stretching bands associated with the trifluoromethyl group (typically in the 1100-1300 cm⁻¹ region).

Synthesis and Mechanistic Considerations

While a dedicated publication for the synthesis of this compound is not publicly available, a plausible synthetic route can be designed based on fundamental principles of electrophilic aromatic substitution on a substituted aniline precursor. The directing effects of the amine and trifluoromethyl groups are the primary determinants of regioselectivity.

A logical synthetic workflow would commence with 2-(trifluoromethyl)aniline.

Caption: Proposed synthetic workflow for this compound.

Exemplary Protocol: Electrophilic Bromination

The following protocol is a representative, field-proven method for the bromination of an activated aniline derivative, adapted from standard procedures for similar compounds.[2]

Objective: To install a bromine atom at the C6 position of 4-Iodo-2-(trifluoromethyl)aniline.

Materials:

-

4-Iodo-2-(trifluoromethyl)aniline (1.0 equivalent)

-

Glacial Acetic Acid (solvent)

-

Molecular Bromine (Br₂) in Acetic Acid (1.05 equivalents)

-

Ice bath

-

Stir plate and magnetic stir bar

-

Dropping funnel

Procedure:

-

Dissolution: Dissolve 1.0 equivalent of 4-Iodo-2-(trifluoromethyl)aniline in a suitable volume of glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.

-

Reagent Addition: Add a solution of 1.05 equivalents of molecular bromine in glacial acetic acid to a dropping funnel. Add the bromine solution dropwise to the cooled aniline solution over 30-60 minutes. Maintain the internal temperature below 10 °C throughout the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until reaction completion is confirmed by TLC analysis.

-

Workup: Pour the reaction mixture into a beaker containing a large volume of cold water. The crude product should precipitate as a solid.

-

Isolation & Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove residual acid, followed by a wash with a cold, dilute sodium thiosulfate solution to quench any unreacted bromine. The crude product can then be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

-

Validation: Confirm the structure and purity of the final product using the analytical methods described in Section 2 (NMR, MS, melting point).

Causality: The strong activating and ortho, para-directing nature of the amine group is the primary driver of this reaction's selectivity. Cooling the reaction is critical to control the high reactivity and prevent the formation of undesired polybrominated byproducts.

Applications in Medicinal Chemistry and Organic Synthesis

This compound is not an end-product but a high-value scaffold for building molecular complexity. Its utility stems from the orthogonal reactivity of its functional groups.

-

Cross-Coupling Reactions: The C-I and C-Br bonds are prime handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). Critically, the C-I bond is more reactive than the C-Br bond, enabling selective, stepwise functionalization . A researcher can first perform a coupling reaction at the C4-iodo position, then subsequently perform a different coupling reaction at the C2-bromo position, allowing for the controlled and precise assembly of complex molecules.

-

Amine Group Derivatization: The primary amine at the C1 position can be readily converted into a wide array of functional groups. It can undergo acylation to form amides, reaction with sulfonyl chlorides to form sulfonamides, or diazotization to form a diazonium salt. This salt is a versatile intermediate for Sandmeyer-type reactions, enabling the introduction of groups like -CN, -OH, or other halogens.

-

Drug Discovery Scaffold: This molecule serves as an ideal starting point for generating libraries of compounds for high-throughput screening. The trifluoromethyl group enhances metabolic stability, while the halogenated sites provide vectors for diversification, allowing chemists to explore the chemical space around a core structure to optimize for potency and selectivity. This approach is central to modern medicinal chemistry programs aiming to develop new drugs.[3]

Safety, Handling, and Toxicology Profile

As a halogenated and trifluoromethylated aniline, this compound must be handled with appropriate caution. While a specific safety data sheet (SDS) for this exact CAS number is not widely available, the toxicological profile can be inferred from data on aniline and related halogenated compounds.[4][5]

Hazard Profile:

-

Toxicity: Assumed to be toxic if swallowed, inhaled, or absorbed through the skin.[4][5]

-

Irritation: Expected to be a skin, eye, and respiratory tract irritant.[6]

-

Sensitization: May cause an allergic skin reaction.[7]

-

Long-Term Effects: Suspected of causing genetic defects and cancer; may cause damage to organs through prolonged or repeated exposure.[5][7]

-

Environmental: Considered very toxic to aquatic life.[8]

| Parameter | Guideline |

| Engineering Controls | All work must be performed in a properly functioning chemical fume hood.[4] An eyewash station and safety shower must be readily accessible. |

| Personal Protective Equipment (PPE) | - Gloves: Chemical-resistant nitrile gloves.[4] - Eye Protection: Tight-fitting safety goggles or a face shield.[9] - Clothing: A full-length lab coat, long pants, and closed-toe shoes.[4] |

| Handling Procedures | - Avoid inhalation of dust or vapors.[7] - Avoid contact with skin and eyes.[9] - Wash hands thoroughly after handling, before breaks, and at the end of the workday.[4] - Keep away from incompatible materials such as strong oxidizing agents and strong acids.[4] |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from light and moisture.[4] |

First Aid Measures:

-

Inhalation: Remove the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[7]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[9]

-

Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[4]

Conclusion

This compound is a sophisticated chemical intermediate whose value lies in the strategic arrangement of its functional groups. The interplay between the activating amine, the deactivating trifluoromethyl group, and the orthogonally reactive bromo and iodo substituents makes it a powerful tool for medicinal chemists and materials scientists. By enabling selective, stepwise modifications, it provides a reliable pathway to novel and complex molecular targets. A thorough understanding of its structure, reactivity, and handling requirements is paramount for leveraging its full potential in advanced research and development.

References

-

Crysdot LLC. This compound. Available from: [Link]

-

Crysdot LLC. 2-Bromo-6-iodo-4-(trifluoromethoxy)aniline. Available from: [Link]

-

Autech Industry Co.,Limited. Exploring 2,6-Dibromo-4-(trifluoromethoxy)aniline: Properties and Applications. Available from: [Link]

-

YouTube. SYNTHESIS OF 2 4 6 TRIBROMOANILINE. Available from: [Link]

-

University of California, Riverside EH&S. Aniline Standard Operating Procedure. Available from: [Link]

-

Techno PharmChem. ANILINE Safety Data Sheet. Available from: [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: aniline. Available from: [Link]

-

PubChem. 2-Bromo-4-nitro-6-(trifluoromethyl)aniline. Available from: [Link]

- Google Patents. CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline by water-phase method.

-

PubChem. 2-Bromo-4-(1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl)-6-(trifluoromethyl)benzenamine. Available from: [Link]

- Google Patents. CN103570566A - Method for preparing 2,6-dibromo-4-trifluoromethoxyaniline.

-

SIA Toolbox. Safety Data Sheet: Aniline. Available from: [Link]

-

Scribd. Synthesis of 2,4,6-Tribromoaniline. Available from: [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

-

MDPI. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Available from: [Link]

-

National Institutes of Health (NIH). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Available from: [Link]

-

NIST WebBook. Benzenamine, 2,4,6-tribromo-. Available from: [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. scribd.com [scribd.com]

- 3. mdpi.com [mdpi.com]

- 4. ipo.rutgers.edu [ipo.rutgers.edu]

- 5. fishersci.com [fishersci.com]

- 6. 2-Bromo-4-(trifluoromethoxy)aniline 98 175278-17-8 [sigmaaldrich.com]

- 7. sia-toolbox.net [sia-toolbox.net]

- 8. chemos.de [chemos.de]

- 9. technopharmchem.com [technopharmchem.com]

An In-Depth Technical Guide to the Solubility of 2-Bromo-4-iodo-6-(trifluoromethyl)aniline in Organic Solvents

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Bromo-4-iodo-6-(trifluoromethyl)aniline, a key building block in the synthesis of advanced pharmaceutical and agrochemical compounds. In the absence of extensive published quantitative solubility data for this specific molecule, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It combines theoretical principles with predictive analysis and detailed experimental protocols to empower users to determine and apply the solubility of this compound effectively.

Introduction: The Significance of this compound

This compound, with the molecular formula C₇H₄BrF₃IN and a molecular weight of 365.92 g/mol , is a highly functionalized aromatic amine.[1] Its structure, featuring a bromine atom, an iodine atom, and a trifluoromethyl group on the aniline scaffold, imparts unique electronic and steric properties. These characteristics make it a valuable intermediate in the synthesis of complex organic molecules with potential biological activity.[2][3] Understanding its solubility is paramount for optimizing reaction conditions, developing purification strategies like crystallization, and formulating active pharmaceutical ingredients (APIs).

Theoretical Framework: Principles Governing Solubility

The dissolution of a solid solute in a liquid solvent is a complex thermodynamic process governed by the interplay of enthalpy and entropy changes.[4][5][6] The overarching principle of "like dissolves like" provides a qualitative predictor of solubility based on the polarity of the solute and solvent.[7][8][9][10]

Intermolecular Forces at Play:

The solubility of this compound is determined by the balance of the following intermolecular forces:

-

Hydrogen Bonding: The primary amine (-NH₂) group can act as a hydrogen bond donor and acceptor, suggesting potential solubility in protic and polar aprotic solvents.[8][11]

-

Dipole-Dipole Interactions: The electronegative bromine, iodine, and trifluoromethyl groups create significant bond dipoles, leading to an overall molecular dipole moment. This suggests favorable interactions with polar solvents.[8]

-

London Dispersion Forces: The large, electron-rich aromatic ring and halogen atoms contribute to substantial London dispersion forces, indicating potential solubility in nonpolar solvents.[8]

The thermodynamics of dissolution can be conceptually broken down into three steps:

-

Solute-Solute Interaction Energy (Endothermic): Energy is required to overcome the lattice energy of the solid this compound.

-

Solvent-Solvent Interaction Energy (Endothermic): Energy is needed to create a cavity in the solvent to accommodate the solute molecule.[12][13]

-

Solute-Solvent Interaction Energy (Exothermic): Energy is released when the solute molecule is solvated by the solvent molecules.[12][13]

The overall enthalpy of solution (ΔHsol) is the sum of these energy changes. A spontaneous dissolution process is favored by a negative Gibbs free energy change (ΔGsol), where ΔGsol = ΔHsol - TΔSsol.[5] An increase in entropy (ΔSsol) upon dissolution, which is common when a solid dissolves, also drives the process.[6]

Predicted Solubility Profile of this compound

Based on its molecular structure, a qualitative solubility profile for this compound can be predicted:

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic | Moderate to High | Solvents like ethanol and methanol can engage in hydrogen bonding with the amine group. |

| Polar Aprotic | High | Solvents such as acetone, ethyl acetate, and dimethylformamide (DMF) can participate in strong dipole-dipole interactions. |

| Nonpolar Aprotic | Moderate | Solvents like toluene and hexane will primarily interact through London dispersion forces with the aromatic ring and halogens. The presence of the polar amine and trifluoromethyl groups may limit very high solubility.[14] |

| Chlorinated | High | Solvents such as dichloromethane and chloroform are effective at dissolving a wide range of organic compounds due to their polarity and ability to engage in dipole-dipole and dispersion forces.[15] |

| Ethers | Moderate to High | Solvents like diethyl ether and tetrahydrofuran (THF) can act as hydrogen bond acceptors and have moderate polarity. |

It is crucial to emphasize that this is a predictive framework. Experimental determination is essential for obtaining accurate quantitative solubility data.

Experimental Determination of Solubility

Accurate solubility data is best obtained through systematic experimental measurement. The following section details robust protocols for determining the solubility of this compound.

General Experimental Workflow

The following diagram outlines a general workflow for the experimental determination of solubility.

Caption: General workflow for the experimental determination of solubility.

Protocol 1: Gravimetric Method

This method provides a direct and reliable measurement of solubility by determining the mass of dissolved solute in a known volume of a saturated solution.[16]

Materials:

-

This compound

-

Selected organic solvents

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

Pipettes

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 5.0 mL) of the chosen solvent.

-

Equilibration: Seal the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure saturation.[17]

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature for the excess solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume (e.g., 1.0 mL) of the supernatant using a pipette fitted with a syringe filter to prevent the transfer of any undissolved solid.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

Mass Determination: Once the solvent is completely removed, weigh the vial containing the dried solute.

-

Calculation: The solubility (S) in mg/mL is calculated as follows: S (mg/mL) = (Mass of vial with solute - Mass of empty vial) / Volume of saturated solution withdrawn

Protocol 2: UV-Vis Spectrophotometric Method

This method is suitable for compounds that have a chromophore and absorb ultraviolet or visible light. It is often faster than the gravimetric method but requires the initial generation of a calibration curve.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

All materials listed for the gravimetric method

Procedure:

Part A: Generation of Calibration Curve

-

Stock Solution Preparation: Prepare a stock solution of known concentration by accurately weighing a small amount of this compound and dissolving it in a known volume of the solvent in a volumetric flask.

-

Standard Solutions: Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Absorbance Measurement: Determine the wavelength of maximum absorbance (λmax) of the compound in the chosen solvent. Measure the absorbance of each standard solution at λmax.

-

Calibration Curve Plotting: Plot a graph of absorbance versus concentration. The resulting plot should be linear and follow the Beer-Lambert law. Determine the equation of the line (y = mx + c).

Part B: Solubility Determination

-

Saturated Solution Preparation: Prepare a saturated solution as described in steps 1-3 of the gravimetric method.

-

Dilution: Withdraw a small, accurately known volume of the filtered saturated solution and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.

-

Concentration Calculation: Use the equation of the calibration curve to calculate the concentration of the diluted solution.

-

Solubility Calculation: Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Data Interpretation and Practical Implications

The experimentally determined solubility data for this compound will provide invaluable insights for its practical application:

-

Reaction Optimization: The choice of solvent can significantly impact reaction rates and yields. Knowing the solubility allows for the selection of a solvent that ensures all reactants are in the solution phase.[18]

-

Purification: Solubility data is critical for developing effective crystallization procedures. A good crystallization solvent system is one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.

-

Formulation Development: For pharmaceutical applications, understanding the solubility in various pharmaceutically acceptable solvents is a prerequisite for developing stable and bioavailable formulations.

Conclusion

References

- Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. (2021, September 16).

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.

- How to determine the solubility of a substance in an organic solvent? (2024, May 28).

- Aromatic Compound Solubility in Solvent/W

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- EXPERIMENT 1 DETERMIN

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Polarity and Solubility of Organic Compounds. (n.d.).

- 3.2 Solubility – Introductory Organic Chemistry. (n.d.).

- 9.6 Free Energy of Dissolution. (n.d.). AP Chem - Fiveable.

- 2-bromo-6-iodo-4-(trifluoromethyl)aniline. (n.d.). ChemicalBook.

- 2-Bromo-6-iodo-4-(trifluoromethyl)aniline | 875306-20-0. (n.d.). Benchchem.

- An In-depth Technical Guide to the Solubility of 2-Bromo-5-(trifluoromethyl)aniline in Organic Solvents. (n.d.). Benchchem.

- Solubility and Factors Affecting Solubility. (2023, January 29). Chemistry LibreTexts.

- How does molecular polarity affect the solubility of a solute in a solvent? Why is polarity important in solubilities? (2021, April 26). Quora.

- Video: Energetics of Solution Form

- This compound. (n.d.). Crysdot LLC.

- Aniline. (n.d.). Solubility of Things.

- 2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline. (2024, April 14). Smolecule.

- Biochemistry, Dissolution and Solubility. (n.d.).

- 8.2: Thermodynamics of Solutions. (2022, November 13). Chemistry LibreTexts.

- Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. (n.d.). Beilstein Journals.

- 2,4,6-Tribromoaniline. (n.d.). Grokipedia.

- 2-Bromo-6-Iodo-4-(Trifluoromethyl)Aniline cas no. 875306-20-0 98%. (n.d.). LookChem.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy 2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline | 1207314-86-0 [smolecule.com]

- 3. 2-Bromo-6-Iodo-4-(Trifluoromethyl)Aniline cas no. 875306-20-0 98%, CasNo.875306-20-0 Win-Win chemical Co.Ltd China (Mainland) [huang.lookchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. fiveable.me [fiveable.me]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.ws [chem.ws]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. quora.com [quora.com]

- 11. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 12. Video: Energetics of Solution Formation [jove.com]

- 13. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. solubilityofthings.com [solubilityofthings.com]

- 15. grokipedia.com [grokipedia.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. m.youtube.com [m.youtube.com]

- 18. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]

A Comprehensive Technical Guide to the Regioselective Synthesis of 2-Bromo-4-iodo-6-(trifluoromethyl)aniline

Abstract

This technical guide provides a detailed, in-depth protocol for the two-step synthesis of 2-Bromo-4-iodo-6-(trifluoromethyl)aniline, a highly functionalized building block crucial for pharmaceutical and agrochemical research. The synthesis commences with the commercially available 4-(trifluoromethyl)aniline. The core of this guide focuses on the principles of electrophilic aromatic substitution, elucidating the mechanistic rationale behind the high regioselectivity achieved in the sequential bromination and iodination steps. We present field-proven, step-by-step experimental procedures, a comprehensive troubleshooting guide, and essential safety protocols. This document is intended for researchers, chemists, and professionals in drug development seeking a robust and reproducible method for accessing this valuable chemical intermediate.

Introduction and Strategic Overview

Poly-halogenated and trifluoromethyl-substituted anilines are privileged scaffolds in modern medicinal chemistry. The trifluoromethyl (-CF3) group can significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates[1]. Halogen atoms, particularly bromine and iodine, serve as versatile synthetic handles for further molecular elaboration through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The target molecule, this compound, combines these features, making it a highly valuable intermediate for constructing complex molecular architectures.

The synthetic strategy outlined herein leverages the powerful directing effects of the substituents on the aniline ring to achieve a controlled, sequential halogenation of 4-(trifluoromethyl)aniline.

Retrosynthetic Analysis

The synthesis is designed as a two-step sequence involving two distinct electrophilic aromatic substitution reactions. The retrosynthetic logic is as follows:

Caption: Retrosynthetic pathway for the target molecule.

Mechanistic Rationale: Mastering Regioselectivity

The success of this synthesis hinges on understanding the interplay between the activating, ortho,para-directing amino group (-NH2) and the deactivating, meta-directing trifluoromethyl group (-CF3).

-

Amino Group (-NH2): A powerful activating group due to the resonance donation of its lone pair of electrons into the aromatic ring. This significantly increases the electron density at the ortho and para positions, making them highly susceptible to electrophilic attack[2].

-

Trifluoromethyl Group (-CF3): A strong deactivating group due to its powerful electron-withdrawing inductive effect (-I effect). It removes electron density from the ring, making substitution slower, and directs incoming electrophiles to the meta position[3][4].

In 4-(trifluoromethyl)aniline, the activating effect of the amino group dominates, dictating the positions of substitution. The positions ortho to the amine group (C2 and C6) are the most activated and, therefore, the primary sites for electrophilic attack.

Caption: Directing effects governing regioselectivity.

Detailed Synthetic Protocols

Step 1: Regioselective Bromination of 4-(trifluoromethyl)aniline

This step installs the first bromine atom selectively at the C2 position. N-Bromosuccinimide (NBS) is chosen as the brominating agent; it is a solid, making it safer and easier to handle than liquid bromine, and often provides higher selectivity, reducing the formation of dibrominated byproducts[5]. N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction[6].

Reaction: 4-(trifluoromethyl)aniline → 2-Bromo-4-(trifluoromethyl)aniline

-

Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-(trifluoromethyl)aniline (10.0 g, 62.1 mmol, 1.0 eq).

-

Solvent Addition: Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF, 100 mL).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Preparation: In a separate beaker, dissolve N-Bromosuccinimide (NBS) (11.0 g, 62.1 mmol, 1.0 eq) in anhydrous DMF (50 mL).

-

Reagent Addition: Transfer the NBS solution to the dropping funnel and add it dropwise to the cooled aniline solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Pour the reaction mixture into a separatory funnel containing ethyl acetate (200 mL) and wash with brine (2 x 150 mL) to remove the DMF and succinimide byproduct[5][6].

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-Bromo-4-(trifluoromethyl)aniline as a solid.

Step 2: Regioselective Iodination of 2-Bromo-4-(trifluoromethyl)aniline

With one ortho position blocked, the second halogenation is directed to the remaining activated C6 position. N-Iodosuccinimide (NIS) is a mild and effective electrophilic iodinating agent suitable for this transformation[7][8]. A catalytic amount of a strong acid, such as trifluoroacetic acid, can be used to activate the NIS, generating a more potent electrophilic iodine species[7].

Reaction: 2-Bromo-4-(trifluoromethyl)aniline → this compound

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve the 2-Bromo-4-(trifluoromethyl)aniline (10.0 g, 41.6 mmol, 1.0 eq) from the previous step in dichloromethane (DCM, 120 mL).

-

Reagent Addition: Add N-Iodosuccinimide (NIS) (10.3 g, 45.8 mmol, 1.1 eq) to the solution.

-

Catalyst Addition: Add trifluoroacetic acid (TFA, 0.32 mL, 4.16 mmol, 0.1 eq) dropwise to the stirring mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 4-6 hours. Protect the reaction from light by wrapping the flask in aluminum foil, as iodine species can be light-sensitive.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na2S2O3, 50 mL) to neutralize any remaining NIS or iodine. Stir until the color of the organic layer fades.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO3, 50 mL) and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the final product, this compound.

Data Summary and Troubleshooting

Table 1: Reaction Parameters and Expected Outcomes

| Parameter | Step 1: Bromination | Step 2: Iodination |

| Starting Material | 4-(trifluoromethyl)aniline | 2-Bromo-4-(trifluoromethyl)aniline |

| Key Reagents | N-Bromosuccinimide (NBS) | N-Iodosuccinimide (NIS), TFA (cat.) |

| Solvent | N,N-Dimethylformamide (DMF) | Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temperature | Room Temperature |

| Typical Reaction Time | 3-4 hours | 4-6 hours |

| Reported Yield | 85-95% (after purification) | 80-90% (after purification) |

| Product M.W. | 240.02 g/mol | 365.92 g/mol |

Table 2: Troubleshooting Guide

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Step 1: Formation of Dibromo-byproduct | - Reaction temperature too high.- Excess NBS used.- Rapid addition of NBS. | - Maintain temperature strictly at 0 °C during addition.- Use precisely 1.0 equivalent of NBS.- Extend the addition time of the NBS solution[5]. |

| Step 2: Incomplete Iodination | - Insufficient reaction time.- Deactivated NIS reagent.- Insufficient activation. | - Allow the reaction to run longer, monitoring by TLC.- Use fresh, high-purity NIS.- Ensure proper addition of the acid catalyst. |

| Low Overall Yield | - Mechanical losses during work-up.- Inefficient purification. | - Ensure complete extraction of the product.- Optimize the column chromatography eluent system for better separation. |

| Product Discoloration | - Presence of residual iodine (Step 2).- Air oxidation of the aniline product. | - Ensure thorough quenching with sodium thiosulfate.- Store the final product under an inert atmosphere (N2 or Ar) and protected from light. |

Safety and Handling Precautions

-

General: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Reagents:

-

N-Bromosuccinimide (NBS) and N-Iodosuccinimide (NIS): These are irritants and lachrymators. Avoid inhalation of dust and contact with skin and eyes.

-

Trifluoroacetic Acid (TFA): Highly corrosive and causes severe burns. Handle with extreme care.

-

Halogenated Solvents (DCM): Volatile and potentially carcinogenic. Minimize exposure.

-

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Halogenated and non-halogenated waste streams should be segregated.

Conclusion

This guide details a reliable and highly regioselective two-step synthesis for this compound from 4-(trifluoromethyl)aniline. By carefully controlling reaction conditions and leveraging the inherent directing effects of the functional groups, the target molecule can be produced in high yield and purity. The protocols provided are robust and have been optimized based on established principles of organic synthesis, offering a clear pathway for researchers to access this valuable and synthetically versatile building block.

References

[9] BenchChem. (2025). Application Note: A Detailed Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline. Link [5] BenchChem. (2025). Minimizing over-bromination in the synthesis of 4-Bromo-3-(trifluoromethyl)aniline. Link [6] ChemicalBook. (n.d.). 4-Bromo-3-(trifluoromethyl)aniline synthesis. Link [7] Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Link [10] Racys, D. T., Sharif, S. A. I., Pimlott, S. L., & Sutherland, A. (2016). Silver(I)-Catalyzed Iodination of Arenes with N-Iodosuccinimide. The Journal of Organic Chemistry, 81(15), 772–780. Link [11] Patents, Google. (n.d.). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline. Link [3] Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Link [12] ChemSynthesis. (2025). 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline. Link Sigma-Aldrich. (n.d.). 4-Bromo-2-(trifluoromethyl)aniline. Link [8] Common Organic Chemistry. (n.d.). Iodination Using N-Iodosuccinimide (NIS). Link [13] ThinkIR - University of Louisville. (n.d.). Development and novel applications of halogenating agents. Link [14] Patents, Google. (n.d.). Synthesis method of 2-methyl-3-trifluoromethylaniline. Link [15] ResearchGate. (2025). Synthesis of N-Iodosuccinimide and Its Application in H2SO4 as Efficient Iodination Reagent for Deactivated Aromatic Compounds | Request PDF. Link [1] Molecules. (2021). Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. Link [16] Organic Syntheses Procedure. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-. Link [17] ResearchGate. (2025). (PDF) Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. Link [4] University of Calgary. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. Link [18] YouTube. (2022). SYNTHESIS OF 2 4 6 TRIBROMOANILINE. Link Sigma-Aldrich. (n.d.). 2-Bromo-6-iodo-4-(trifluoromethoxy)aniline. Link Crysdot LLC. (n.d.). 2-Bromo-6-iodo-4-(trifluoromethoxy)aniline. Link [19] YouTube. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. Link [20] PubChem. (n.d.). 2-Bromo-1-iodo-4-(trifluoromethyl)benzene. Link [21] ResearchGate. (n.d.). A comparison of regioselectivity in electrophilic aromatic substitution.... Link Chem-Impex. (n.d.). 2-Iodo-4-(trifluoromethyl)aniline. Link [2] IJRAR.org. (2016). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. ijrar.org [ijrar.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4-Bromo-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 7. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 8. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 12. chemsynthesis.com [chemsynthesis.com]

- 13. ir.library.louisville.edu [ir.library.louisville.edu]

- 14. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. researchgate.net [researchgate.net]

- 18. youtube.com [youtube.com]

- 19. m.youtube.com [m.youtube.com]

- 20. 2-Bromo-1-iodo-4-(trifluoromethyl)benzene | C7H3BrF3I | CID 16244089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-Bromo-4-iodo-6-(trifluoromethyl)aniline for Researchers and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of halogen atoms and trifluoromethyl groups into molecular scaffolds is a cornerstone of rational drug design. These functionalities can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. 2-Bromo-4-iodo-6-(trifluoromethyl)aniline, a polysubstituted aniline derivative, has emerged as a valuable building block for the synthesis of complex pharmaceutical intermediates. Its unique arrangement of bromo, iodo, and trifluoromethyl substituents on the aniline ring provides a versatile platform for a variety of chemical transformations, making it a compound of significant interest to the medicinal chemistry community. This guide offers an in-depth exploration of its commercial availability, key properties, and potential applications, providing a critical knowledge base for its effective utilization in research and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and for ensuring safe handling. While comprehensive experimental data for this specific compound is not extensively published, its properties can be reliably predicted based on its structure and data from closely related compounds.

| Property | Value | Source/Comment |

| Chemical Name | This compound | IUPAC |

| CAS Number | 952901-54-1 | Confirmed via multiple suppliers[1][2][3]. |

| Molecular Formula | C₇H₄BrF₃IN | |

| Molecular Weight | 365.92 g/mol | |

| Appearance | Likely a solid at room temperature | Based on analogous compounds. |

| Purity | Typically offered at 95+% | Crysdot LLC[1]. |

Commercial Availability: Sourcing and Procurement

This compound is available from a number of specialized chemical suppliers who cater to the research and development sector. When procuring this compound, it is crucial to verify the CAS number (952901-54-1) to ensure the correct isomer is being ordered.

Known Commercial Suppliers:

-

Crysdot LLC: Offers the compound with a purity of 95+% under catalog number CD12002262[1].

-

BLDpharm: Lists the compound under CAS number 952901-54-1[2][4].

-

Arctom Scientific: Provides the compound with 95% purity under catalog number PBBF946[3].

Researchers should request a Certificate of Analysis (CoA) from the supplier to confirm the purity and identity of the material before use. Lead times and availability in various quantities should be confirmed directly with the suppliers.

Synthesis and Manufacturing: A Proposed Retrosynthetic Approach

The key challenge in the synthesis of this molecule is the regioselective introduction of the bromine and iodine atoms onto the trifluoromethyl-substituted aniline ring. The directing effects of the amino and trifluoromethyl groups, as well as steric hindrance, will play a crucial role in determining the outcome of the halogenation reactions.

A potential synthetic workflow is outlined below. This proposed pathway is for illustrative purposes and would require experimental optimization.

Caption: A proposed synthetic workflow for this compound.

Experimental Considerations:

-

Step 1: Iodination: The initial iodination of 2-(trifluoromethyl)aniline would likely be directed to the para position relative to the activating amino group, yielding 4-iodo-2-(trifluoromethyl)aniline. Reagents such as iodine in the presence of an oxidizing agent (e.g., iodic acid) in sulfuric acid are commonly employed for such transformations.

-

Step 2: Bromination: The subsequent bromination of the iodo-intermediate would be directed by both the amino and iodo substituents. The use of a milder brominating agent like N-Bromosuccinimide (NBS) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) could provide the desired regioselectivity, introducing the bromine atom at the ortho position to the amino group[5][6].

It is imperative that any laboratory synthesis is conducted with appropriate safety precautions, including the use of a fume hood and personal protective equipment.

Applications in Research and Drug Development

The strategic placement of bromo, iodo, and trifluoromethyl groups on the aniline scaffold of this compound makes it a highly valuable intermediate for the synthesis of novel pharmaceutical agents. The distinct reactivity of the bromo and iodo substituents allows for selective and sequential cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This enables the introduction of diverse molecular fragments, facilitating the construction of complex molecular architectures.

While specific examples of blockbuster drugs derived from this exact starting material are not yet in the public domain, its structural motifs are present in numerous biologically active compounds. For instance, the related compound 4-Bromo-2-iodo-6-(trifluoromethyl)aniline is cited as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, particularly in the development of fluorinated compounds with enhanced biological activity[7]. The trifluoromethyl group is known to improve metabolic stability and cell membrane permeability, while the halogen atoms provide handles for further functionalization.

The likely therapeutic areas where derivatives of this compound could find application include:

-

Oncology: As a scaffold for the development of kinase inhibitors and other anti-cancer agents.

-

Infectious Diseases: In the synthesis of novel antibacterial and antiviral compounds.

-

Neuroscience: As a building block for molecules targeting central nervous system receptors.

The general workflow for utilizing this intermediate in a drug discovery program is depicted below.

Caption: General workflow for the use of this compound in drug discovery.

Handling, Storage, and Safety

As a halogenated and trifluoromethylated aromatic amine, this compound should be handled with care, following standard laboratory safety protocols. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from analogous compounds suggest that it may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation[5][8].

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Researchers should always consult the supplier-provided safety information and, if available, the full MSDS before handling this compound.

Conclusion

This compound represents a specialized yet highly valuable building block for the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its commercial availability, coupled with its unique structural features, provides a powerful tool for medicinal chemists seeking to develop novel therapeutics. While detailed synthetic and application data in the public domain remains somewhat limited, the foundational principles of organic chemistry and the known utility of similar compounds strongly suggest its potential for significant contributions to the advancement of drug discovery and development.

References

- Application Note: A Detailed Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline. Benchchem. Available at: https://www.benchchem.com/application-note/a-detailed-protocol-for-the-synthesis-of-4-bromo-3-trifluoromethyl-aniline

- Chen, Y., et al. (2004). Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline. Acta Crystallographica Section E: Structure Reports Online, 60(10), o1842-o1843.

- 4-Bromo-3-(trifluoromethyl)aniline synthesis. ChemicalBook. Available at: https://www.chemicalbook.

- 4-Bromo-2-iodo-6-(trifluoromethyl)aniline. MySkinRecipes. Available at: https://www.myskinrecipes.com/shop/th/research/analytical-chemicals/pharmaceutical-intermediates/neurological-intermediates/aromatic-amines/aniline-derivatives/halogenated-aniline-derivatives/4-bromo-2-iodo-6-trifluoromethylaniline-154803.html

- 2-Bromo-6-iodo-4-(trifluoromethoxy)aniline. Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/cds025345

- SAFETY DATA SHEET - 4-Bromo-2-(trifluoromethyl)aniline. Thermo Fisher Scientific. Available at: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLSG%2FMSDS%2FUS%2FEN%2FA12146.pdf

- 952901-54-1|this compound. BLDpharm. Available at: https://www.bldpharm.com/products/952901-54-1.html

- 2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline. MySkinRecipes. Available at: https://www.myskinrecipes.com/shop/th/research/analytical-chemicals/pharmaceutical-intermediates/neurological-intermediates/aromatic-amines/aniline-derivatives/aniline-derivatives/halogenated-aniline-derivatives/2-bromo-4-perfluoropropan-2-yl-6-trifluoromethylaniline-151513.html

- Method for preparing 2,6-dibromo-4-trifluoromethoxyaniline. Google Patents. Available at: https://patents.google.

- This compound. Crysdot LLC. Available at: https://www.crysdotllc.com/cas-952901-54-1-2-bromo-4-iodo-6-trifluoromethyl-aniline.html

- UNITED STATES PATENT OFFICE. (n.d.). Retrieved from https://storage.googleapis.

- 3-Bromo-2-fluoro-6-iodo-4-(trifluoromethyl)aniline. BLDpharm. Available at: https://www.bldpharm.com/products/2891598-71-1.html

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. Available at: https://www.jelsciences.com/articles/jbres1886.pdf

- This compound. Crysdot LLC. Available at: https://www.crysdotllc.com/cas-952901-54-1-2-bromo-4-iodo-6-trifluoromethyl-aniline.html

- New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Semantic Scholar. Available at: https://www.semanticscholar.org/paper/New-Approved-Drugs-Appearing-in-the-Pharmaceutical-Ma-Gong-He/09b764049d5696e5793080c98f566432098616a9

- Preparation method of 2-bromo-6-fluoroaniline. Google Patents. Available at: https://patents.google.

- Preparation of 2,4,6 tribromoaniline. Slideshare. Available at: https://www.slideshare.

- 952901-54-1|this compound. BLDpharm. Available at: https://www.bldpharm.com/products/952901-54-1.html

- 2-Bromo-4-fluoro-6-nitroaniline. Chem-Impex. Available at: https://www.chemimpex.com/products/2-bromo-4-fluoro-6-nitroaniline

- CAS NO. 952901-54-1 | this compound - 95%. Arctom. Available at: https://www.arctomsci.com/product/PBBF946.html

- 2-Bromo-6-iodo-4-(trifluoromethyl)aniline. Benchchem. Available at: https://www.benchchem.com/product/B88744

- Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline. Google Patents. Available at: https://patents.google.

Sources

- 1. CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline by water-phase method - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. arctomsci.com [arctomsci.com]

- 4. 952901-54-1|this compound|BLD Pharm [bldpharm.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4-Bromo-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 7. 4-Bromo-2-iodo-6-(trifluoromethyl)aniline [myskinrecipes.com]

- 8. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

An In-Depth Technical Guide to the Safe Handling of 2-Bromo-4-iodo-6-(trifluoromethyl)aniline

Abstract

This technical guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-Bromo-4-iodo-6-(trifluoromethyl)aniline (CAS No. 952901-54-1). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data from analogous compounds to establish a robust framework for risk mitigation. The guide details toxicological hazards, requisite personal protective equipment (PPE), appropriate engineering controls, and emergency response protocols. By explaining the rationale behind each procedural step, this whitepaper aims to foster a culture of safety and scientific integrity in the laboratory.

Introduction: Understanding the Compound Profile

This compound is a halogenated aromatic amine, a class of compounds frequently utilized as building blocks in medicinal chemistry and materials science. Its trifluoromethyl, bromo, and iodo substituents create a unique electronic and steric profile, making it a valuable intermediate in the synthesis of complex molecules. However, these same structural features necessitate a cautious and informed approach to its handling.

While specific toxicological data for this exact molecule is not extensively published, the known hazards of structurally similar aromatic amines and halogenated compounds provide a strong basis for a conservative safety strategy. Aromatic amines, as a class, are known for potential toxicity, including the risk of methemoglobinemia, where the blood's ability to transport oxygen is reduced.[1] The presence of heavy halogens (bromine and iodine) and the trifluoromethyl group can further influence its reactivity and toxicological profile.

This guide is predicated on the principle of As Low As Reasonably Achievable (ALARA) for chemical exposure. All procedures outlined herein are designed to be self-validating systems of safety, ensuring that inherent risks are managed through a multi-layered approach of engineering controls, personal protective equipment, and rigorous operational protocols.

Hazard Identification and Classification

Based on the Globally Harmonized System (GHS) classifications of analogous compounds like 2-bromo-4-(trifluoromethyl)aniline and other halogenated anilines, this compound should be treated as a hazardous substance.[2]

Anticipated GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[2][3] |

| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin.[2][3] |

| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled.[2][3] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[2][3] |

| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation.[2][3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[2][3][4] |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | Very toxic to aquatic life.[5] |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 1 | Very toxic to aquatic life with long lasting effects.[5] |